Indoline-5-carbonitrile
Overview
Description
Indoline-5-carbonitrile is a heterocyclic organic compound that features an indoline core with a nitrile group attached at the 5-position. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the nitrile group in this compound enhances its reactivity and potential for various chemical transformations.
Synthetic Routes and Reaction Conditions:
Palladium-Catalyzed Reactions: One common method for synthesizing indoline derivatives, including this compound, involves palladium-catalyzed reactions.
Decarboxylative Benzylic Cycloaddition: Another method involves a palladium-catalyzed interceptive decarboxylative benzylic cycloaddition of nonvinyl, trifluoromethyl benzoxazinanones with sulfur ylides.
Industrial Production Methods:
- Industrial production methods for this compound typically involve large-scale palladium-catalyzed reactions due to their efficiency and scalability. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are often used under acidic or basic conditions.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indoline-5-carboxylic acid, while reduction can produce indoline-5-amine.
Mechanism of Action
Target of Action
Indoline-5-carbonitrile is a derivative of indole , a heterocyclic compound that has been found to bind with high affinity to multiple receptors
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
Indoline structures are known to interact with the amino acid residues of proteins in a hydrophobic manner, which can impact their bioavailability .
Result of Action
Given the diverse biological activities of indole derivatives , it’s likely that this compound has a wide range of effects at the molecular and cellular levels.
Scientific Research Applications
Indoline-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Indoline derivatives have shown potential as antiviral, anticancer, and antimicrobial agents
Medicine: Due to its biological activities, this compound is investigated for its potential therapeutic applications.
Comparison with Similar Compounds
Indole-5-carbonitrile: Similar in structure but with an indole core instead of indoline.
Indoline-2-carbonitrile: Differing by the position of the nitrile group.
Indole-3-acetonitrile: Another indole derivative with a nitrile group at the 3-position.
Uniqueness:
- Indoline-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other indoline and indole derivatives. Its position-specific nitrile group allows for targeted chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
2,3-dihydro-1H-indole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-2,5,11H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNWGVBBEPQFIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619891 | |
Record name | 2,3-Dihydro-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15861-23-1 | |
Record name | 2,3-Dihydro-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1H-indole-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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